Allylbis(2-hydroxyethyl)oleylammonium chloride

Emulsion polymerization Latex film water resistance Surfmer migration

Conventional non-polymerizable oleyl surfactants (e.g., Ethoquad® O/12) remain physically adsorbed on latex particles and migrate during film drying-causing water whitening, blistering, and adhesion loss. This allyl-functional surfmer copolymerizes with acrylic, styrene-acrylic, and vinyl monomers via its terminal allyl group, permanently anchoring the quaternary ammonium moiety into the polymer matrix. • Eliminates surfactant migration & water sensitivity defects in clearcoats and architectural paints • Enables non-leachable antimicrobial surfaces for durable CASE applications • Oleyl tail resists shear degradation in EOR/drag reduction; bis(2-hydroxyethyl) head group reduces CMC vs. trimethyl analogs

Molecular Formula C25H50ClNO2
Molecular Weight 432.1 g/mol
CAS No. 95873-53-3
Cat. No. B12659803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylbis(2-hydroxyethyl)oleylammonium chloride
CAS95873-53-3
Molecular FormulaC25H50ClNO2
Molecular Weight432.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]
InChIInChI=1S/C25H50NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26(20-4-2,22-24-27)23-25-28;/h4,11-12,27-28H,2-3,5-10,13-25H2,1H3;1H/q+1;/p-1/b12-11-;
InChIKeyDMMNIJFBWQIYHR-AFEZEDKISA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymerizable Cationic Surfactant for Latex Integration


Allylbis(2-hydroxyethyl)oleylammonium chloride (CAS 95873-53-3) is a quaternary ammonium surfactant with molecular formula C₂₅H₅₀ClNO₂ and molecular weight 432.12 g·mol⁻¹ . Its structure comprises an oleyl (Z-octadec-9-enyl) hydrophobic tail, two hydrophilic hydroxyethyl substituents, and a terminal allyl (2-propenyl) group on the quaternary nitrogen [1]. This architecture classifies it as a polymerizable cationic surfactant (surfmer), wherein the allyl moiety enables covalent incorporation into polymer backbones during emulsion polymerization — a capability absent in its closest commercial analog, oleylbis(2-hydroxyethyl)methylammonium chloride (Ethoquad® O/12, CAS 18448-65-2) . The compound is cataloged under EINECS number 306-042-9 and is supplied at technical grades typically ≥95% purity .

Why Non-Polymerizable Surfactants Cannot Substitute


Generic substitution with non-polymerizable oleyl quaternary ammonium surfactants (e.g., oleylbis(2-hydroxyethyl)methylammonium chloride, Ethoquad® O/12) fails because the allyl substituent on the target compound provides a reactive handle that covalently anchors the surfactant into the polymer matrix during emulsion polymerization [1]. In conventional latex formulations, non-reactive surfactants remain physically adsorbed on particle surfaces and migrate during film drying, forming hydrophilic pathways that increase water sensitivity, reduce scrub resistance, and cause surface blooming defects [2]. The covalent incorporation enabled by the allyl group suppresses this deleterious migration, directly impacting end-use film performance in ways that no non-polymerizable analog can replicate [3]. Selection of a non-allyl analog therefore introduces a latent failure mode — surfactant exudation — that is structurally precluded when the polymerizable oleyl surfmer is used instead.

Differentiation Evidence vs. Closest Analogs


Covalent Anchoring Suppresses Surfactant Surface Migration

In a controlled acrylic latex study comparing reactive (surfmer) and conventional surfactants, Rutherford backscattering spectrometry demonstrated that conventional surfactant (sodium lauryl sulfate, SLS) exuded to the film surface in large quantities upon annealing, with migration increasing substantially at elevated temperature (125 °C). In contrast, the reactive surfmer exhibited 'very minimal' surface accumulation that was 'only weakly dependent on temperature' [1]. Although this study employed an anionic surfmer (sodium tetradecyl maleate) rather than the target compound, the migration-suppression mechanism is governed by covalent incorporation of the polymerizable group and is directly transferable to allyl-functionalized quaternary ammonium surfmers as a class [2]. The target compound bears a terminal allyl group shown in patent literature to copolymerize with vinyl and acrylic monomers, thereby locking the surfactant at the latex particle surface and preventing post-drying migration [3].

Emulsion polymerization Latex film water resistance Surfmer migration

Oleyl Tail Provides Superior Shear Stability

In a comparative drag-reduction study of oleyl (cis) vs. elaidyl (trans) trimethylammonium chloride surfactant–counterion systems, the oleyl-based surfactant demonstrated markedly greater resistance to mechanical shear degradation, with the authors concluding that 'the oleyl surfactant drag reducing system had greater resistance to mechanical shear than the elaidyl surfactant' [1]. This finding is attributed to the kinked geometry of the cis-double bond in the oleyl chain, which disrupts crystalline packing and enhances micellar entanglement stability under flow. The target compound shares this oleyl hydrophobic tail architecture, and the shear-resistance advantage is therefore expected to carry over relative to any saturated C18 (stearyl) or trans-unsaturated (elaidyl) quaternary ammonium analog.

Drag reduction Micellar rheology Surfactant shear stability

Bis(hydroxyethyl) Head Group Lowers Critical Micelle Concentration

A systematic study of cationic surfactants with varying head-group composition (Asadov et al., 2019) demonstrated that introducing hydroxyethyl groups into the quaternary ammonium head group progressively decreases the critical micelle concentration (CMC). The authors explicitly state: 'Entering hydroxymethyl groups into the head-group of cationic surfactants decreases their critical micellization concentration (CMC). A decrease of CMC value is also seen when the number of the hydroxyethyl groups linked to the nitrogen atom of surfactants is augmented' [1]. The target compound, with two hydroxyethyl substituents, is therefore expected to exhibit a lower CMC than oleyltrimethylammonium chloride (zero hydroxyethyl groups) and comparable or modestly different CMC relative to oleylbis(2-hydroxyethyl)methylammonium chloride (Ethoquad® O/12), which also carries two hydroxyethyl groups.

Critical micelle concentration Cationic surfactant head group Hydroxyethyl substitution

Allyl Substituent Enables Polymerizable Functionality

The defining structural distinction between allylbis(2-hydroxyethyl)oleylammonium chloride and its closest commercial congener, oleylbis(2-hydroxyethyl)methylammonium chloride (Ethoquad® O/12, CAS 18448-65-2), lies in the N-substituent: an allyl (–CH₂–CH=CH₂) group in the target compound vs. a methyl (–CH₃) group in Ethoquad® O/12 . The allyl moiety contains a terminal carbon–carbon double bond capable of participating in free-radical copolymerization with vinyl and acrylic monomers during emulsion polymerization, a reactivity documented for allyl quaternary ammonium salts in multiple patent disclosures [1]. The methyl group lacks any polymerizable functionality. The two compounds share identical oleyl tails and bis(hydroxyethyl) head-group composition, making the allyl/methyl difference the sole driver of differential end-use performance in latex applications. No direct head-to-head comparison study of these two specific compounds has been identified in the open literature.

Polymerizable surfactant Surfmer design Quaternary ammonium monomer

High-Value Application Scenarios


Waterborne Coatings with Low Water Sensitivity

The allyl group enables the compound to function as a reactive surfactant (surfmer) that copolymerizes with acrylic, styrene-acrylic, and vinyl monomers, becoming permanently anchored to latex particles [1]. This covalent incorporation prevents surfactant migration during film formation — the root cause of water whitening, blistering, and adhesion loss in conventional latex coatings [2]. Formulators developing high-performance clearcoats, exterior architectural paints, or pressure-sensitive adhesives where water resistance is critical should prioritize this compound over non-polymerizable oleyl quaternary ammonium surfactants such as Ethoquad® O/12.

Non-Leaching Antimicrobial Polymer Latexes

Quaternary ammonium compounds are well-established contact biocides. When incorporated into a polymer backbone via the allyl group, the biocidal quaternary ammonium moiety is rendered non-leachable, producing durable antimicrobial surfaces for healthcare, food processing, and marine antifouling applications [1]. Patent literature explicitly describes the use of unsaturated quaternary ammonium compounds (including allyl-functionalized variants) for preparing antimicrobial CASE (coatings, adhesives, sealants, elastomers) materials with sustained efficacy and no active-ingredient depletion through leaching [2].

Shear-Resistant Drag Reduction and Oil Recovery

The oleyl (cis-unsaturated) tail architecture provides superior resistance to mechanical shear degradation compared to saturated or trans-unsaturated chain analogs, as demonstrated in comparative drag-reduction studies of oleyl vs. elaidyl quaternary ammonium surfactant systems [1]. For downhole EOR applications or long-distance pipeline drag reduction where surfactant solutions experience sustained high-shear conditions, an oleyl-tailed surfactant maintains micellar integrity and functional performance longer than stearyl or elaidyl alternatives.

Low-Loading Cosmetic Emulsions with Improved Sensory Profile

The bis(hydroxyethyl) head group architecture reduces the critical micelle concentration relative to trimethylammonium analogs, as established by systematic head-group studies in the cationic surfactant literature [1]. This enables formulators to achieve target emulsification and conditioning performance at lower surfactant concentrations, which in personal care applications translates to reduced irritation potential, lower formulation cost, and improved sensory attributes. The allyl group further provides the option of reactive incorporation for long-wear or water-resistant cosmetic preparations.

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